Glycerol 1-Oleyl Ether-d5 Glycerol 1-Oleyl Ether-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205999
InChI:
SMILES:
Molecular Formula: C₂₁H₃₇D₅O₃
Molecular Weight: 347.59

Glycerol 1-Oleyl Ether-d5

CAS No.:

Cat. No.: VC0205999

Molecular Formula: C₂₁H₃₇D₅O₃

Molecular Weight: 347.59

* For research use only. Not for human or veterinary use.

Glycerol 1-Oleyl Ether-d5 -

Specification

Molecular Formula C₂₁H₃₇D₅O₃
Molecular Weight 347.59

Introduction

Chemical Identity and Structure

Glycerol 1-Oleyl Ether-d5 is a deuterated analog of glycerol 1-oleyl ether (also known as selachyl alcohol), containing five deuterium atoms strategically positioned in the molecule. The compound has the following properties:

ParameterValue
CAS Number593-31-7 (parent compound)
Molecular FormulaC21H37D5O3
Molecular Weight347.59 g/mol
Storage Condition2-8°C, protected from light
AppearanceNot specifically reported in literature

The compound features the same basic structure as glycerol 1-oleyl ether but with five hydrogen atoms replaced by deuterium atoms. This selective deuteration makes the compound valuable for use as an internal standard in analytical methods and for tracing metabolic pathways .

Structural Features and Comparison

Glycerol 1-Oleyl ether is a naturally occurring compound belonging to the class of alkyl glycerol ethers. The parent compound is found in the liver oil of sharks and belongs to the squalene family . The deuterated version (d5) maintains the same chemical properties but incorporates deuterium atoms, which provide distinct spectroscopic characteristics that are valuable in research applications.

The structure consists of:

  • A glycerol backbone with hydroxyl groups at positions 2 and 3

  • An oleyl chain (C18, containing a cis double bond at position 9) connected through an ether linkage at position 1

  • Five deuterium atoms replacing hydrogen atoms in specific positions

This structure allows the molecule to participate in various biochemical processes while being distinguishable from its non-deuterated counterpart through mass spectrometry or NMR spectroscopy.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for research applications. Based on the manufacturer's recommendations, the following table provides guidance for preparing various concentrations:

Concentration1 mg5 mg10 mg
1 mM2.877 mL14.3848 mL28.7695 mL
5 mM0.5754 mL2.877 mL5.7539 mL
10 mM0.2877 mL1.4385 mL2.877 mL

These calculations allow researchers to prepare precise concentrations for experimental use. The manufacturer recommends selecting an appropriate solvent based on the solubility requirements of the specific experiment .

Applications in Research

Analytical Reference Standards

Deuterated compounds like Glycerol 1-Oleyl Ether-d5 serve as internal standards in mass spectrometry and other analytical techniques. The isotopic labeling provides a mass shift of M+5, making it distinguishable from the non-deuterated compound while maintaining almost identical chemical behavior . This property is particularly valuable in quantitative analysis, allowing researchers to accurately measure the non-deuterated compound in complex biological matrices.

Metabolic and Pharmacokinetic Studies

The deuteration pattern of Glycerol 1-Oleyl Ether-d5 makes it an excellent tool for tracing metabolic pathways. By monitoring the fate of the deuterated compound in biological systems, researchers can:

  • Identify metabolic products

  • Study the kinetics of enzymatic reactions

  • Investigate distribution patterns within cellular compartments

  • Determine the pharmacokinetic properties of the parent compound

Structure-Distribution Relationships

Comparative Properties with Non-Deuterated Analogue

The non-deuterated analogue, Glycerol 1-Oleyl Ether (Selachyl Alcohol), has garnered significant scientific interest. Understanding its properties provides insight into the potential applications of the deuterated version:

  • Believed to modulate diverse signaling pathways

  • Demonstrates ability to activate the Nrf2 pathway, which regulates oxidative stress and inflammation

  • Shows inhibitory effects on the NF-κB pathway, a key regulator of inflammation and immune responses

The deuterated version would be expected to exhibit similar biological activities while being distinguishable through analytical methods.

Related Research Applications

The use of deuterated compounds like Glycerol 1-Oleyl Ether-d5 extends to various research fields:

  • Self-diffusion studies in molecular fluids, where tracer techniques employ isotope substitution (e.g., hydrogen by deuterium) to track molecular movement

  • Bilayer partitioning studies examining how molecules distribute across membranes, with deuterated compounds providing valuable insights into membrane interactions

  • Structural studies of biological membranes, where deuterated lipids and their derivatives help elucidate membrane organization and dynamics

These applications demonstrate the broad utility of deuterated compounds in biological and physical chemistry research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator